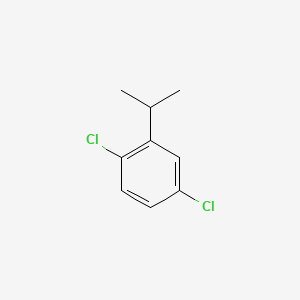
Benzene, 1,4-dichloro-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dichloro-2-(1-methylethyl)-, also known as 2,5-dichlorotoluene, is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and an isopropyl group is substituted at the 2 position. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of toluene derivatives. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) in the presence of a catalyst like ferric chloride (FeCl3) under controlled temperature conditions. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (C3H7Cl) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
In industrial settings, the production of benzene, 1,4-dichloro-2-(1-methylethyl)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-dichloro-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and catalysts like iron or aluminum chloride.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1,4-dichloro-2-(1-methylethyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug intermediate.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzene, 1,4-dichloro-2-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This process can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-dichloro-: Similar structure but lacks the isopropyl group.
Toluene, 2,5-dichloro-: Similar structure but with a methyl group instead of an isopropyl group.
Benzene, 1,4-dichloro-2-[(1-methylethyl)thio]-: Contains a thioether group instead of a simple isopropyl group.
Uniqueness
Benzene, 1,4-dichloro-2-(1-methylethyl)- is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific industrial and research applications .
Propiedades
Número CAS |
4132-70-1 |
|---|---|
Fórmula molecular |
C9H10Cl2 |
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
1,4-dichloro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
Clave InChI |
AUEXDQNETNFJPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
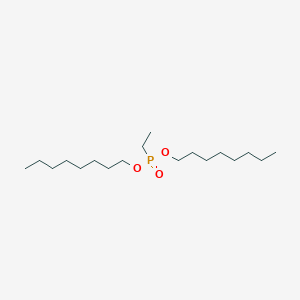
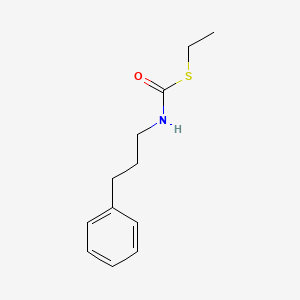
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

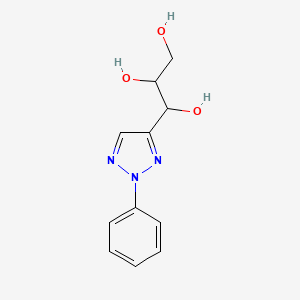
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
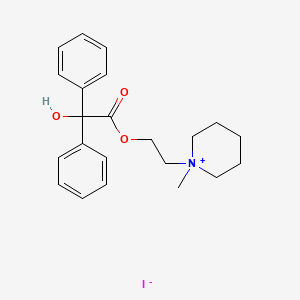
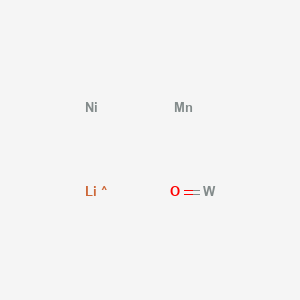

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
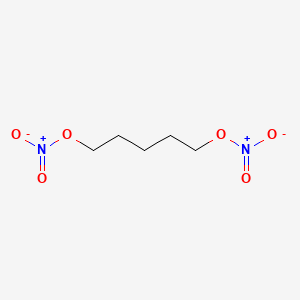
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
